2-Methyl-3,5-dinitro-benzoic acid ethyl ester
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Overview
Description
2-Methyl-3,5-dinitro-benzoic acid ethyl ester is an organic compound with the molecular formula C10H10N2O6 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by nitro groups, and the carboxylic acid group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,5-dinitro-benzoic acid ethyl ester typically involves the nitration of 2-methylbenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions. After nitration, the resulting 2-methyl-3,5-dinitrobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration and esterification steps are typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,5-dinitro-benzoic acid ethyl ester undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 2-Methyl-3,5-diaminobenzoic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Methyl-3,5-dinitrobenzoic acid and ethanol.
Scientific Research Applications
2-Methyl-3,5-dinitro-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3,5-dinitro-benzoic acid ethyl ester depends on its chemical reactivity. The nitro groups can undergo reduction to form amino groups, which can interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests potential interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar structure but lacks the methyl and ethyl ester groups.
2-Methyl-5-nitrobenzoic acid: Contains only one nitro group.
Methyl 3,5-dinitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
2-Methyl-3,5-dinitro-benzoic acid ethyl ester is unique due to the presence of both nitro groups and the ethyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-methyl-3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-3-18-10(13)8-4-7(11(14)15)5-9(6(8)2)12(16)17/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFQGBZJRMAHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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